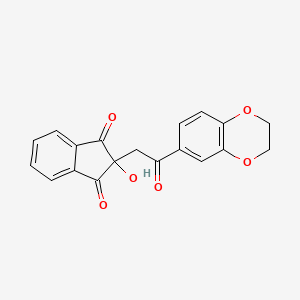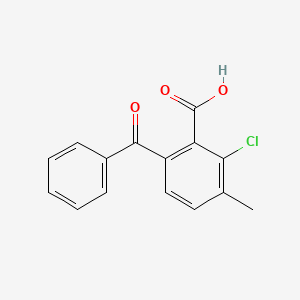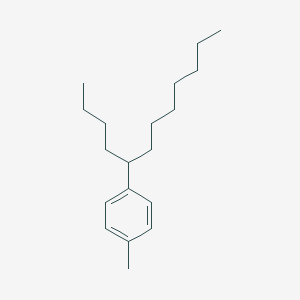
1-(Dodecan-5-YL)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecan-5-YL)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the fifth carbon and a methyl group at the fourth carbon. This compound is part of the alkylbenzene family, which is known for its diverse applications in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-methylbenzene typically involves Friedel-Crafts alkylation. This reaction uses an alkyl halide (dodecyl chloride) and a methylbenzene (toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques like distillation and crystallization helps in isolating the desired product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dodecan-5-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the benzene ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of dodecanoic acid and 4-methylbenzoic acid.
Reduction: Formation of 1-(dodecyl)-4-methylcyclohexane.
Substitution: Formation of nitro, sulfonic, and halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(Dodecan-5-YL)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, detergents, and lubricants.
Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals, including plasticizers and stabilizers.
Mécanisme D'action
The mechanism of action of 1-(Dodecan-5-YL)-4-methylbenzene involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic pockets in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Dodecan-4-YL)-4-methylbenzene
- 1-(Dodecan-3-YL)-4-methylbenzene
- 1-(Dodecan-2-YL)-4-methylbenzene
Uniqueness
1-(Dodecan-5-YL)-4-methylbenzene is unique due to the specific positioning of the dodecyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and interaction with other molecules compared to its isomers.
Propriétés
Numéro CAS |
68639-88-3 |
|---|---|
Formule moléculaire |
C19H32 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
1-dodecan-5-yl-4-methylbenzene |
InChI |
InChI=1S/C19H32/c1-4-6-8-9-10-12-18(11-7-5-2)19-15-13-17(3)14-16-19/h13-16,18H,4-12H2,1-3H3 |
Clé InChI |
SSBLGMCVHMMWDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCC)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


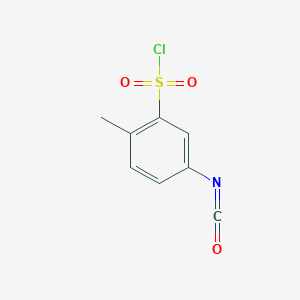

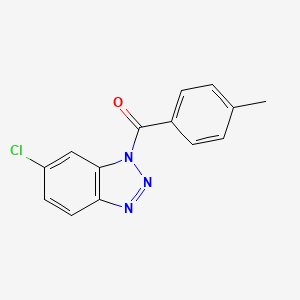

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
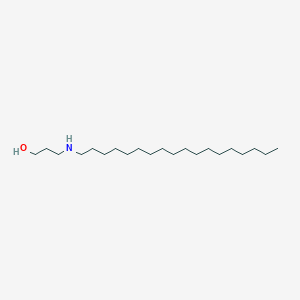
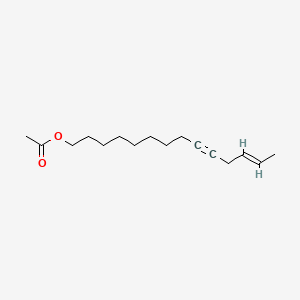
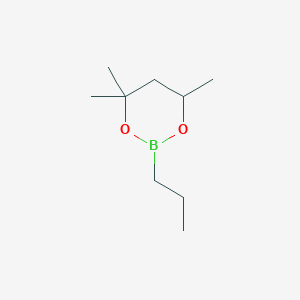
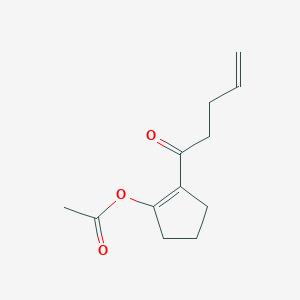


![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
